3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound with the molecular formula C7H6BrN3. It is a derivative of pyrazolo[1,5-A]pyrimidine, characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 2nd position of the pyrazolo ring.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their potential applications in various fields, including materials science and biological interactions . They have been proposed for a plethora of applications, exploiting their beneficial properties .
Result of Action
It is known that the compound has tunable photophysical properties, which could potentially be exploited in various applications .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Preparation Methods
The synthesis of 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst under reflux conditions to facilitate the formation of the desired pyrazolo[1,5-A]pyrimidine derivative .
Chemical Reactions Analysis
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form C-C bonds with various aryl or alkyl groups.
Scientific Research Applications
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, particularly those with potential antitumor and kinase inhibition properties.
Materials Science: The compound is explored for its use in the development of fluorescent materials and chemosensors due to its tunable photophysical properties.
Biological Research: It serves as a probe in bioimaging applications and studies involving molecular interactions.
Comparison with Similar Compounds
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
This compound-6-carbonitrile: This compound has a similar structure but with an additional cyano group at the 6th position, which can influence its reactivity and applications.
7-Substituted 2-methylpyrazolo[1,5-A]pyrimidines:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJTPXNCVTKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-96-0 | |
Record name | 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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